2-(2-aminoacetamido)-4-methylpentanoic acid
CAS No.: 688-14-2
Cat. No.: VC2313747
Molecular Formula: C8H16N2O3
Molecular Weight: 188.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 688-14-2 |
---|---|
Molecular Formula | C8H16N2O3 |
Molecular Weight | 188.22 g/mol |
IUPAC Name | 2-[(2-aminoacetyl)amino]-4-methylpentanoic acid |
Standard InChI | InChI=1S/C8H16N2O3/c1-5(2)3-6(8(12)13)10-7(11)4-9/h5-6H,3-4,9H2,1-2H3,(H,10,11)(H,12,13) |
Standard InChI Key | DKEXFJVMVGETOO-UHFFFAOYSA-N |
SMILES | CC(C)CC(C(=O)O)NC(=O)CN |
Canonical SMILES | CC(C)CC(C(=O)O)NC(=O)CN |
Introduction
Chemical Identity and Nomenclature
2-(2-Aminoacetamido)-4-methylpentanoic acid is more commonly known as glycyl-DL-leucine in the scientific literature. This compound represents a dipeptide consisting of glycine and leucine amino acid residues. The compound is registered with several identifiers in chemical databases and possesses multiple synonyms used in various contexts .
Identification Parameters
The compound is systematically identified through multiple nomenclature systems and database entries. The table below presents the primary identification parameters:
Parameter | Value |
---|---|
CAS Registry Number | 688-14-2 |
Molecular Formula | C₈H₁₆N₂O₃ |
Molecular Weight | 188.22 g/mol |
PubChem CID | 102468 |
IUPAC Name | 2-(2-aminoacetamido)-4-methylpentanoic acid |
Common Names | Glycyl-DL-leucine, Glycylleucine |
Alternative Chemical Names | 2-[(2-aminoacetyl)amino]-4-methylpentanoic acid |
IUPAC Condensed | H-Gly-DL-Leu-OH |
These identification parameters facilitate accurate referencing and retrieval of chemical information across various scientific databases and literature sources .
Structural Characteristics
The molecular structure of 2-(2-aminoacetamido)-4-methylpentanoic acid consists of two amino acid residues joined by a peptide bond. The glycine moiety contributes the N-terminal amino group, while the leucine component provides the carboxyl terminus along with its characteristic branched aliphatic side chain.
Structural Features
The compound exhibits a linear peptide backbone with a characteristic amide linkage between the carboxyl group of glycine and the amino group of leucine. The leucine portion contributes a branched aliphatic side chain (4-methylpentanoic) that influences the compound's physical properties and interactions .
In its crystalline form, the molecule exists in a zwitterionic state with a positively charged amino terminus (RNH₃⁺) and a negatively charged carboxylate group at the C-terminus . This zwitterionic character significantly influences the compound's solubility, acid-base properties, and potential for hydrogen bonding interactions.
Physical and Chemical Properties
Understanding the physical and chemical properties of 2-(2-aminoacetamido)-4-methylpentanoic acid is crucial for its handling, storage, and application in various research contexts.
Physical State and Appearance
The compound typically appears as a white to almost white crystalline powder at room temperature . Its physical state and appearance properties are instrumental in quality control assessments and formulation considerations.
Physical Constants
The following table compiles key physical constants of 2-(2-aminoacetamido)-4-methylpentanoic acid:
Crystallographic Studies
Significant insights into the molecular arrangement and intermolecular interactions of 2-(2-aminoacetamido)-4-methylpentanoic acid have been obtained through crystallographic studies.
Crystal Structure Analysis
Single-crystal X-ray diffraction studies conducted at 120 K have elucidated the three-dimensional structure of glycyl-DL-leucine in its solid state . The crystallographic data reveals that the compound exists in a zwitterionic form within the crystal lattice, with a positively charged RNH₃⁺ group and a negatively charged carboxylate group.
Hydrogen Bonding Networks
A complex hydrogen bonding network characterizes the crystal structure of 2-(2-aminoacetamido)-4-methylpentanoic acid. The study identified:
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Three N-H...O-type hydrogen bonds involving the positively charged RNH₃⁺ group
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An intermolecular N-H...O contact between the peptide bond and the carboxylate group
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Four distinct hydrogen-bond cycles forming a complex three-dimensional pattern
These hydrogen bonding interactions significantly contribute to the stability of the crystal structure and influence the compound's physical properties, particularly its melting point and solubility characteristics.
These specifications ensure consistency and reliability in research applications requiring high-quality reagents.
Analytical Characterization
Analytical techniques provide crucial information for structural confirmation, purity assessment, and quality control of 2-(2-aminoacetamido)-4-methylpentanoic acid.
Biological and Research Applications
2-(2-Aminoacetamido)-4-methylpentanoic acid, as a dipeptide combining glycine and leucine, has several potential applications in biochemical and pharmaceutical research.
Peptide Chemistry Studies
As a simple dipeptide, glycyl-DL-leucine serves as a model compound for studying:
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Peptide bond formation and hydrolysis mechanisms
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Structure-property relationships in small peptides
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Amino acid sequencing methodologies
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Hydrogen bonding patterns in peptide structures
The compound's well-characterized properties make it valuable for fundamental studies in peptide chemistry.
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